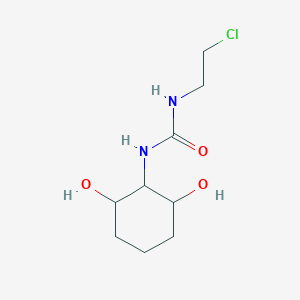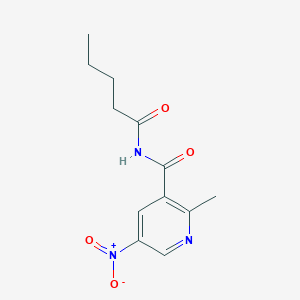
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea is a synthetic organic compound that features a urea moiety attached to a cyclohexyl ring with two hydroxyl groups and a chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea typically involves the reaction of 2,6-dihydroxycyclohexylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the hydroxyl groups on the cyclohexyl ring.
1-(2-Chloroethyl)-3-(2,4-dihydroxyphenyl)urea: Contains a phenyl ring instead of a cyclohexyl ring.
1-(2-Bromoethyl)-3-(2,6-dihydroxycyclohexyl)urea: Contains a bromoethyl group instead of a chloroethyl group.
Uniqueness
1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea is unique due to the presence of both hydroxyl groups on the cyclohexyl ring and the chloroethyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
58484-16-5 |
|---|---|
Formule moléculaire |
C9H17ClN2O3 |
Poids moléculaire |
236.69 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea |
InChI |
InChI=1S/C9H17ClN2O3/c10-4-5-11-9(15)12-8-6(13)2-1-3-7(8)14/h6-8,13-14H,1-5H2,(H2,11,12,15) |
Clé InChI |
GLHUYWAZDVAXHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C(C1)O)NC(=O)NCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)






![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)



![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

